N-ethyl-N-(3-sulfobenzyl)sulfanilic acid
Overview
Description
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is an organic compound with the molecular formula C15H17NO3S. It is known for its applications in the production of dyes and pigments, particularly as an intermediate in the synthesis of food dyes like Brilliant Blue FCF . This compound is characterized by its white to pale beige solid form and slight solubility in water, methanol, and DMSO .
Mechanism of Action
Mode of Action
It has been suggested that this compound can be used for the preparation of a series of novel sulfonamide derivatives, which act as inhibitors of the enzyme histone deacetylase (hdac) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is considered a novel approach to the treatment of cancer .
Result of Action
If used as a precursor for the synthesis of hdac inhibitors, it could potentially influence gene expression and cellular function by modulating the acetylation status of histones .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is typically synthesized through the reaction of benzylamine with 3-chlorosulfonylbenzoyl chloride[2][2]. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure the desired product is obtained. The process involves the formation of a sulfonamide linkage between the benzylamine and the sulfonyl chloride group[2][2].
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products[2][2].
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different sulfonamide compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium and manganese compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, which are useful in the synthesis of dyes and other organic compounds .
Scientific Research Applications
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the preparation of fluorescent dyes and markers for biological studies[][2].
Industry: It is used in the production of food dyes and other colorants.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(m-sulfobenzyl)-sulfanilic acid
- α-(N-ethyl-p-sulfoanilino)-m-toluenesulfonic acid
Uniqueness
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is unique due to its specific sulfonic acid group positioning, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and as a potential therapeutic agent .
Properties
IUPAC Name |
3-[(N-ethyl-4-sulfoanilino)methyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-2-16(13-6-8-14(9-7-13)23(17,18)19)11-12-4-3-5-15(10-12)24(20,21)22/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUIMULGJGRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-53-1 | |
Record name | N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL-N-(3-SULFOBENZYL)SULFANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IM577XEN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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